

# Literature review of "2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine"

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## Compound of Interest

**Compound Name:** 2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine

**Cat. No.:** B181806

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An In-depth Technical Guide to **2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine**: Synthesis, Potential Biological Activity, and Future Perspectives

## Foreword

The confluence of privileged scaffolds in medicinal chemistry often yields compounds of significant therapeutic potential. This guide delves into the scientific landscape surrounding **2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine**, a molecule that marries the established pharmacophoric features of a substituted phenylamine, a sulfonamide linker, and a morpholine moiety. While direct and extensive research on this specific entity is nascent, its structural components are well-represented in a multitude of bioactive agents. As a Senior Application Scientist, the objective of this document is to synthesize the available knowledge on related structures to construct a predictive and insightful guide for researchers, scientists, and drug development professionals. We will explore a plausible synthetic route, hypothesize its biological activities based on compelling evidence from analogous compounds, and chart a course for future investigations. This guide is intended to be a foundational resource, sparking further inquiry and experimental validation of a promising, yet underexplored, chemical entity.

## Molecular Architecture and Rationale for Interest

The structure of **2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine** is a deliberate amalgamation of chemical motifs with proven utility in drug discovery.

- The Phenylamine Core: The substituted aniline core is a cornerstone of many therapeutic agents. The presence and position of the chloro and amino groups can significantly influence binding to biological targets and metabolic stability.
- The Sulfonamide Linker: Sulfonamides are a class of compounds that have demonstrated a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer effects.<sup>[1]</sup> This functional group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules.
- The Morpholine Moiety: The morpholine ring is frequently incorporated into drug candidates to enhance aqueous solubility, improve pharmacokinetic properties, and provide a vector for further chemical modification.<sup>[2]</sup> Its presence can also influence the overall conformation of the molecule, which is critical for target engagement.

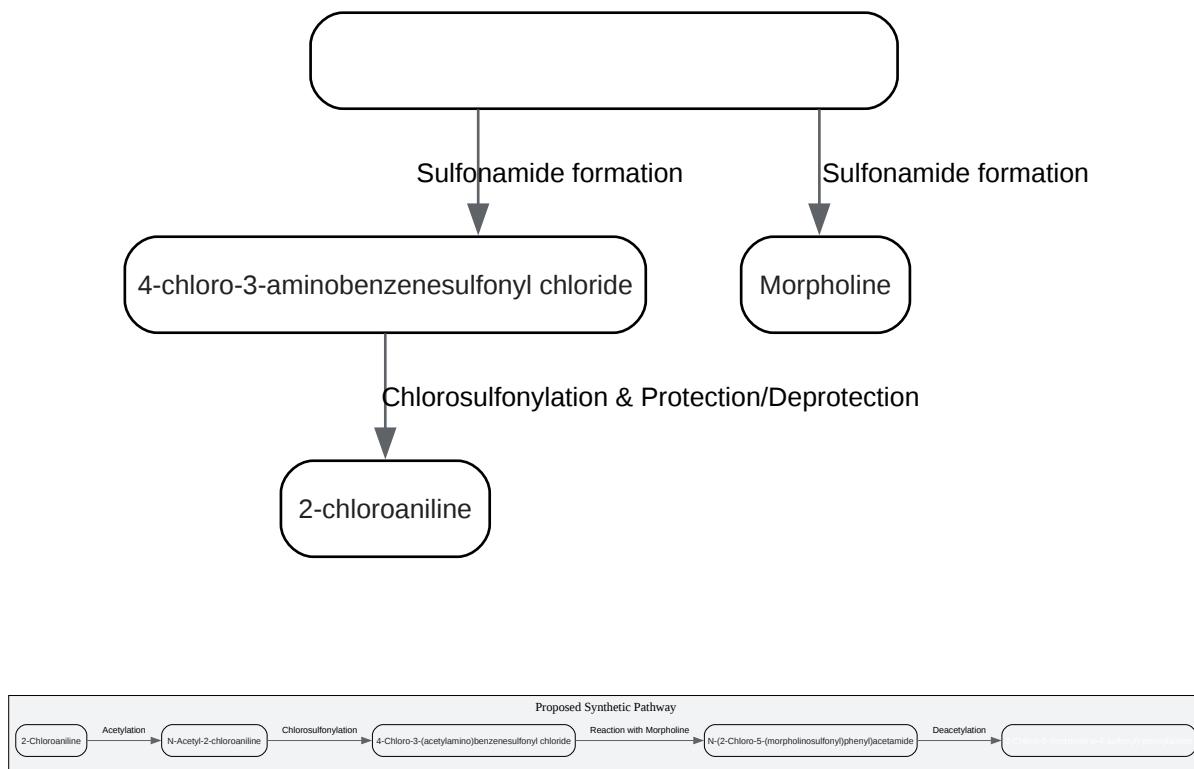
The strategic combination of these three components suggests that **2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine** is a compelling candidate for investigation as a bioactive agent, particularly in the realm of oncology and kinase inhibition, where similar structures have shown considerable promise.

## Synthesis and Characterization: A Proposed Pathway

A logical and efficient synthesis of **2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine** can be devised based on well-established synthetic methodologies for sulfonamide-containing compounds.<sup>[3]</sup>

## Retrosynthetic Analysis

A plausible retrosynthetic approach involves the disconnection of the sulfonamide bond, leading back to 4-chloro-3-aminobenzenesulfonyl chloride and morpholine. The sulfonyl chloride can be derived from 2-chloroaniline through chlorosulfonylation, with a necessary protection/deprotection strategy for the amino group.



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Caption: A plausible synthetic route to the target compound.

## Detailed Experimental Protocol

### Step 1: Synthesis of N-(2-chlorophenyl)acetamide

To a solution of 2-chloroaniline (1 eq.) in glacial acetic acid, acetic anhydride (1.1 eq.) is added dropwise. The reaction mixture is stirred at room temperature for 2 hours. The resulting precipitate is filtered, washed with cold water, and dried to afford N-(2-chlorophenyl)acetamide.

### Step 2: Synthesis of 4-chloro-3-(acetylamino)benzenesulfonyl chloride

N-(2-chlorophenyl)acetamide (1 eq.) is added portion-wise to chlorosulfonic acid (5 eq.) at 0°C. The reaction mixture is then stirred at room temperature for 4 hours. The mixture is carefully poured onto crushed ice. The resulting precipitate is filtered, washed with cold water, and dried to yield 4-chloro-3-(acetylamino)benzenesulfonyl chloride.

### Step 3: Synthesis of N-(2-chloro-5-(morpholinosulfonyl)phenyl)acetamide

To a solution of 4-chloro-3-(acetylamino)benzenesulfonyl chloride (1 eq.) in a suitable solvent such as dichloromethane, morpholine (2.2 eq.) is added dropwise at 0°C. The reaction is stirred at room temperature overnight. The reaction mixture is then washed with dilute HCl, saturated NaHCO<sub>3</sub> solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to give N-(2-chloro-5-(morpholinosulfonyl)phenyl)acetamide.

### Step 4: Synthesis of **2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine**

N-(2-chloro-5-(morpholinosulfonyl)phenyl)acetamide (1 eq.) is dissolved in a mixture of ethanol and concentrated hydrochloric acid. The solution is refluxed for 4 hours. After cooling, the reaction mixture is neutralized with a saturated solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give the final product, **2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine**.

## Predicted Biological Activity and Mechanism of Action

While direct biological data for **2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine** is scarce in the public domain, a strong case for its potential as a kinase inhibitor and anticancer agent can be built upon the activities of structurally related molecules.

## The Kinase Inhibitor Hypothesis

The 2-anilinopyrimidine and quinazoline scaffolds are classic pharmacophores for kinase inhibitors. [4][5] The anilino group often occupies the ATP-binding site of kinases, with substituents on the aniline ring modulating potency and selectivity. The sulfonamide moiety in our target molecule can be viewed as a bioisostere for other groups found in known kinase inhibitors, participating in crucial hydrogen bonding interactions within the kinase hinge region.

## Evidence from Structurally Related Compounds

Numerous studies have demonstrated the potent anticancer and kinase inhibitory activities of compounds bearing the chloro-phenyl-sulfonamide-morpholine scaffold. For instance, derivatives of 2-chloro-4-anilinoquinazoline have shown significant antiproliferative activity

against various cancer cell lines. [6] Furthermore, sulfonamide-containing compounds have been investigated as inhibitors of various kinases, including Src/Abl and PI3K. [1][7]

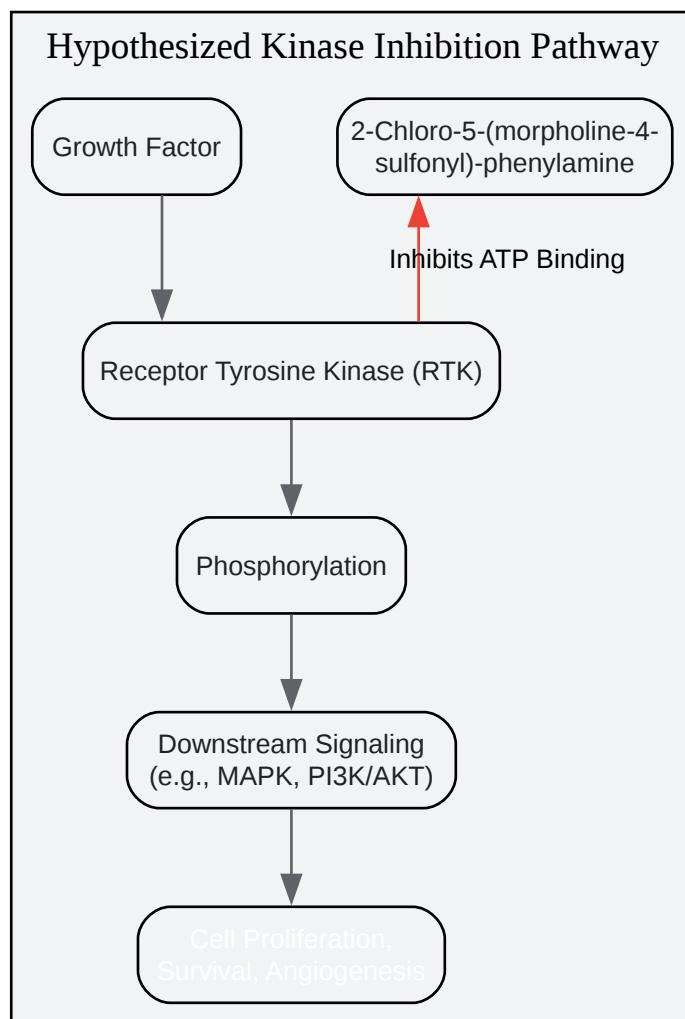
Compound Class	Biological Target/Activity	Reported IC50/EC50 Values	Reference
2-Chloro-4-anilinoquinazolines	Anticancer (various cell lines)	0.13 nM - 1.81 μM	[6]
4-Morpholino-2-phenylquinazolines	PI3K p110alpha inhibitor	2.0 nM	[7]
Thiazole-carboxamides	Dual Src/Abl kinase inhibitor	Potent antiproliferative activity	[1]
Bipyridine-sulfonamides	Plasmodium falciparum PI(4)K inhibitor	0.9 nM	[8]

| Indole-carboxamides | Dishevelled 1 (DVL1) inhibitor | 0.49 μM | [9]|

This table presents data for structurally related compounds to infer the potential activity of the target molecule.

## Hypothesized Mechanism of Action: Kinase Inhibition

We hypothesize that **2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine** acts as a Type I kinase inhibitor, competing with ATP for binding to the active site of a protein kinase. The phenylamine core would likely anchor the molecule in the adenine-binding pocket, while the morpholine-sulfonyl moiety could extend into the solvent-exposed region or interact with the ribose-phosphate binding site, contributing to both potency and selectivity.



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Caption: Hypothesized mechanism of action via RTK inhibition.

## Future Directions and Therapeutic Potential

The true potential of **2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine** can only be unlocked through rigorous experimental validation. The following steps are recommended for future research:

- Synthesis and Structural Confirmation: The proposed synthetic route should be executed, and the final compound's structure and purity must be unequivocally confirmed using modern analytical techniques.

- In Vitro Biological Evaluation:
  - Antiproliferative Screening: The compound should be screened against a panel of cancer cell lines to determine its cytotoxic and cytostatic effects.
  - Kinase Profiling: A broad kinase panel assay is crucial to identify the specific kinase(s) inhibited by the compound and to assess its selectivity.
- Structure-Activity Relationship (SAR) Studies: A library of analogs should be synthesized to explore the SAR. Modifications could include:
  - Varying the substitution pattern on the phenyl ring.
  - Replacing the morpholine with other cyclic amines.
  - Altering the linker between the phenyl ring and the sulfonamide.
- In Vivo Efficacy Studies: Promising candidates from in vitro studies should be evaluated in animal models of cancer to assess their therapeutic efficacy, pharmacokinetics, and safety profile.

## Conclusion

**2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine** represents a molecule of considerable interest for drug discovery, strategically designed from pharmacologically validated building blocks. While direct experimental data remains to be published, a robust hypothesis for its synthesis and biological activity as a kinase inhibitor with anticancer potential can be formulated based on a wealth of information from structurally analogous compounds. This technical guide provides a foundational framework for initiating research into this promising molecule, outlining a clear path from synthesis to biological evaluation. It is our hope that this document will serve as a catalyst for further investigation, ultimately leading to the development of novel and effective therapeutic agents.

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